Griseofulvin-13C,d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

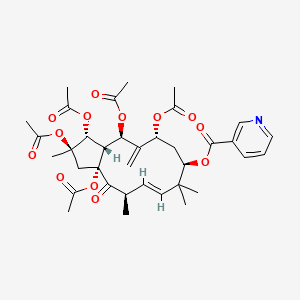

Griseofulvin-13C,d3 is the 13C- and deuterium labeled Griseofulvin . It is a stable isotope and has been used in various research studies .

Synthesis Analysis

Griseofulvin is an antifungal polyketide metabolite produced mainly by ascomycetes . The nonreducing polyketide synthase gsfA initiates the synthesis of griseofulvin by combining one acetyl-CoA and six malonyl-CoA units to form the heptaketide backbone of benzophenone . In a recent study, twenty-seven griseofulvin derivatives were synthesized and analyzed .Molecular Structure Analysis

The molecular formula of Griseofulvin-13C,d3 is C17H17ClO6 . The IUPAC name is (2 S ,5’ R )-7-chloro-3’,6-dimethoxy-5’-methyl-4- (trideuterio (1 13 C)methoxy)spiro [1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione .Physical And Chemical Properties Analysis

The molecular weight of Griseofulvin-13C,d3 is 356.77 g/mol . It has a complexity of 575 and a topological polar surface area of 71.1 Ų .Wissenschaftliche Forschungsanwendungen

Antifungal Reference Standard

Griseofulvin-13C,d3: is used as a high-quality certified reference material in infectious disease research, particularly for antifungal applications . It serves as a standard for calibrating instruments and validating analytical methods used to detect and quantify the presence of Griseofulvin in biological samples.

Cancer Research

In cancer research, Griseofulvin-13C,d3 has shown potential due to its inhibitory effects on cancer cell division. It may induce cell death through interaction with the mitotic spindle microtubule, making it a valuable compound for studying the mechanisms of cell cycle arrest and apoptosis in cancer cells .

Hepatitis C Virus Replication

This compound has been observed to inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells. This application is crucial for developing therapeutic strategies against hepatitis C, as it provides a molecular basis for the design of new antiviral drugs .

Antiviral Activity Against SARS-CoV-2

Griseofulvin-13C,d3 and its derivatives have demonstrated good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD). This suggests its inhibitory effects on SARS-CoV-2 entry and viral replication, which is significant for COVID-19 research and drug repurposing efforts .

Vascular and Capillary Function

Research has indicated that Griseofulvin may enhance ACE2 function, contribute to vascular vasodilation, and improve capillary blood flow. These findings are important for cardiovascular research and understanding the molecular interactions that affect blood circulation .

Toxicology and Forensic Science

As a stable isotope-labelled version of Griseofulvin, Griseofulvin-13C,d3 is used in toxicology and forensic science. It helps in the precise detection of Griseofulvin metabolites in toxicological studies and provides a means for tracing the distribution and metabolism of the drug in forensic investigations .

Wirkmechanismus

Target of Action

Griseofulvin-13C,d3, a labeled form of Griseofulvin , primarily targets fungal microtubules . These microtubules are crucial components of the cell’s cytoskeleton and play a significant role in various cellular processes, including mitosis .

Mode of Action

Griseofulvin-13C,d3 interacts with its targets by binding to alpha and beta tubulin , the building blocks of microtubules. This binding alters fungal mitosis, inhibiting fungal cell division and nuclear acid synthesis . The compound’s interaction with its targets results in the disruption of the fungal cell’s normal functioning, leading to its eventual death .

Biochemical Pathways

It is known that the compound disrupts mitosis in fungal cells by interfering with microtubule function . In cancer research, Griseofulvin has shown inhibitory effects on cancer cell division and may induce cell death through interaction with the mitotic spindle microtubule . Furthermore, Griseofulvin may inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells .

Pharmacokinetics

Studies on griseofulvin have shown that its water solubility can be significantly increased through complexation with hp-γ-cyclodextrin . This increase in solubility can enhance the bioavailability of the drug, leading to improved pharmacokinetic profiles . In an in vivo dog pharmacokinetic study, the Cmax was increased from 0.52 µg/mL to 0.72 µg/mL, AUC0–12 was increased from 1.55 μg·h/mL to 2.75 μg·h/mL, the clearance was changed from 51.78 L/kg/h to 24.16 L/kg/h, and the half-life time was changed from 0.81 h to 1.56 h .

Result of Action

The primary result of Griseofulvin-13C,d3’s action is the inhibition of fungal growth, making it an effective antifungal agent . By disrupting the function of fungal microtubules, it inhibits fungal cell mitosis, leading to the death of the fungal cell . In addition to its antifungal effects, Griseofulvin has shown potential in cancer research, where it has demonstrated inhibitory effects on cancer cell division .

Safety and Hazards

Griseofulvin-13C,d3 should be used only under a chemical fume hood. Personal protective equipment/face protection should be worn and contact with eyes, skin, or clothing should be avoided . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be produced .

Zukünftige Richtungen

Griseofulvin has gained increasing interest for multifunctional applications due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . Molecular docking analysis revealed that griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Griseofulvin-13C,d3 involves the incorporation of 13C and deuterium isotopes into the Griseofulvin molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-Trichloropyrimidine", "Ethyl acetoacetate", "2-Methyl-6-nitrobenzoic acid", "13C-labeled acetic anhydride", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetone", "Diethyl ether", "Chloroform", "Acetic acid", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-6-nitrobenzoyl chloride by reacting 2-methyl-6-nitrobenzoic acid with thionyl chloride in chloroform.", "Step 2: Synthesis of 2-methyl-6-nitrobenzoyl ethyl acetoacetate by reacting 2-methyl-6-nitrobenzoyl chloride with ethyl acetoacetate in the presence of sodium methoxide in methanol.", "Step 3: Synthesis of 2,4,6-trichloropyrimidine-13C,d3 by reacting 2,4,6-trichloropyrimidine with 13C-labeled acetic anhydride and deuterium oxide in the presence of sodium hydroxide in acetone.", "Step 4: Synthesis of Griseofulvin-13C,d3 by reacting 2-methyl-6-nitrobenzoyl ethyl acetoacetate and 2,4,6-trichloropyrimidine-13C,d3 in the presence of sodium borohydride in methanol.", "Step 5: Purification of Griseofulvin-13C,d3 by recrystallization from a mixture of chloroform and methanol.", "Step 6: Final purification of Griseofulvin-13C,d3 by washing with dilute hydrochloric acid and sodium chloride solution, followed by drying." ] } | |

CAS-Nummer |

1329612-29-4 |

Produktname |

Griseofulvin-13C,d3 |

Molekularformel |

C17H17ClO6 |

Molekulargewicht |

356.778 |

IUPAC-Name |

(2S,5/'R)-7-chloro-3/',6-dimethoxy-5/'-methyl-4-(trideuteriomethoxy)spiro[1-benzofuran-2,4/'-cyclohex-2-ene]-1/',3-dione |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3 |

InChI-Schlüssel |

DDUHZTYCFQRHIY-IQVAYXSPSA-N |

SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |

Synonyme |

(1’S,6’R)-7-Chloro-2’,6-dimethoxy-4-(methoxy-d3)-6’-methyl-spiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; Amudane-13C,d3; Fulcin-13C,d3; Grisovin-13C,d3; Spirofulvin-13C,d3; Sporostatin-13C,d3; Xuanjing-13C,d3; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

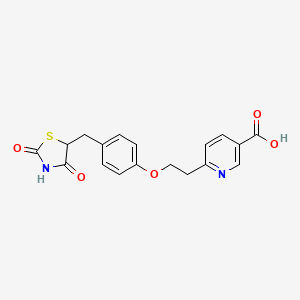

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)